

2-(1H-Imidazol-5-yl)ethanol hydrochloride chemical properties

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Compound of Interest

Compound Name: 2-(1H-Imidazol-5-yl)ethanol hydrochloride

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An In-Depth Technical Guide to the Chemical Properties and Applications of **2-(1H-Imidazol-5-yl)ethanol Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **2-(1H-Imidazol-5-yl)ethanol hydrochloride**, a key chemical intermediate in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Emphasis is placed on its role as a crucial building block for the development of potent and selective histamine H3 receptor ligands. The guide explores the compound's chemical reactivity, applications in pharmacological research, and essential safety and handling protocols, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction: A Histamine Analog of Pharmacological Significance

2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a structural analog of the neurotransmitter histamine. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in laboratory settings. Its core structure, comprising an imidazole ring tethered to an ethanol moiety, provides a unique pharmacophore that is instrumental in the design of targeted therapeutic agents.

The primary significance of this compound lies in its utility as a synthon for developing ligands that target histamine receptors. Specifically, it is a foundational precursor for a class of compounds known as histamine H3 receptor agonists.^{[1][2]} The H3 receptor is a presynaptic G-protein coupled receptor predominantly found in the central nervous system that acts as an autoreceptor, modulating the synthesis and release of histamine and other key neurotransmitters like dopamine and acetylcholine.^[3] By serving as a starting point for H3 agonists, **2-(1H-Imidazol-5-yl)ethanol hydrochloride** is integral to research aimed at treating neurological and psychiatric conditions, including sleep disorders, cognitive impairments, and schizophrenia.^{[3][4]}

This guide offers a senior application scientist's perspective on the molecule, bridging fundamental chemical properties with practical, field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **2-(1H-Imidazol-5-yl)ethanol hydrochloride** are summarized below. It is important to note that due to its status as a research intermediate, some physical properties are based on computational data rather than extensive experimental validation.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-(1H-imidazol-5-yl)ethanol hydrochloride	N/A
Synonyms	Histaminol hydrochloride, 4-(2-Hydroxyethyl)imidazole hydrochloride	[5]
CAS Number	180307-01-1	[6]
Molecular Formula	C ₅ H ₉ ClN ₂ O	N/A
Molecular Weight	148.59 g/mol	N/A
Appearance	Expected to be a solid (e.g., white to off-white powder)	Inferred
Solubility	Expected to be soluble in water and polar organic solvents	Inferred
Storage	Store at 2-8°C in a refrigerator, under an inert atmosphere.	[5][7]

Chemical Structure

The structure consists of an imidazole ring, which is aromatic and contains two nitrogen atoms. The ethanol side chain is attached at the C5 position. In the hydrochloride salt, one of the imidazole nitrogens is protonated, and a chloride ion serves as the counter-ion.

Caption: Structure of **2-(1H-Imidazol-5-yl)ethanol Hydrochloride**.

Synthesis and Purification Workflow

The synthesis of 2-(1H-Imidazol-5-yl)ethanol is most commonly achieved via the reduction of a corresponding carboxylic acid derivative, such as imidazole-4(5)-acetic acid. The hydrochloride salt is then prepared in a subsequent step. This protocol is a self-validating system, incorporating purification and confirmation stages.

Causality in Experimental Design

The choice of a potent reducing agent like Lithium Aluminum Hydride (LiAlH_4) is critical because it can efficiently reduce carboxylic acids to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH_4 reacts violently with water. The final acidification step not only quenches the reaction but also protonates the product for extraction. Conversion to the hydrochloride salt is performed to enhance the compound's stability and handling characteristics for subsequent applications.

Experimental Protocol: Synthesis via Reduction

Step 1: Reduction of Imidazole-4-acetic acid

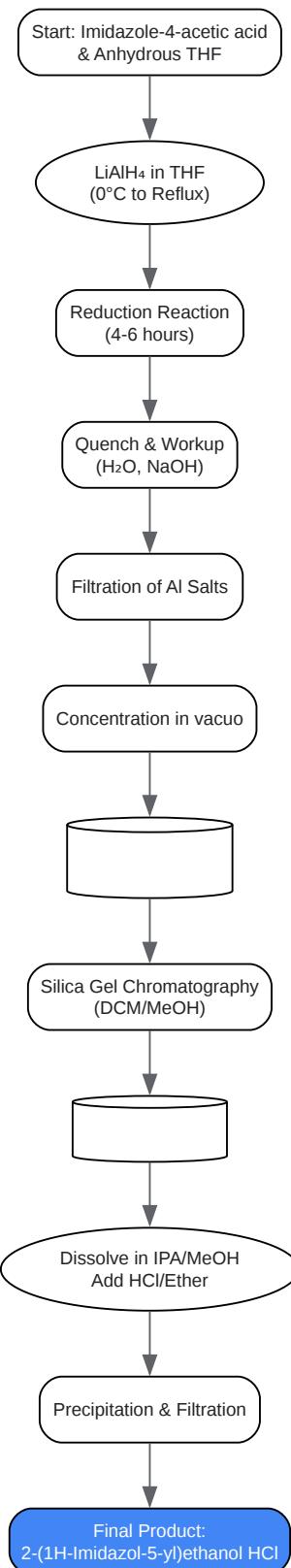
- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- Suspend Lithium Aluminum Hydride (LiAlH_4 , 2.0 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cool the suspension to 0°C using an ice bath.
- Slowly add a solution of Imidazole-4-acetic acid (1.0 eq.) in anhydrous THF to the LiAlH_4 suspension. Rationale: This slow addition controls the exothermic reaction.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture back to 0°C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
- Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-(1H-Imidazol-5-yl)ethanol (free base).

Step 2: Purification of the Free Base

- Purify the crude product using column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.
- Cool the solution to 0°C.
- Add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise until the solution is acidic and precipitation is complete.
- Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(1H-Imidazol-5-yl)ethanol hydrochloride**.

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Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for its characterization:

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two protons on the imidazole ring (around δ 7.0-8.0 ppm), and two triplets corresponding to the adjacent $-\text{CH}_2-$ groups of the ethanol side chain (typically δ 2.5-4.0 ppm). The N-H and O-H protons will appear as broad singlets.
- ^{13}C NMR Spectroscopy: The spectrum should reveal five distinct carbon signals: two for the aromatic imidazole carbons, one for the C=N carbon, and two for the aliphatic carbons of the ethanol chain.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak corresponding to the molecular ion of the free base $[\text{M}+\text{H}]^+$ at m/z 113.1.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a broad O-H stretch ($\sim 3300 \text{ cm}^{-1}$), N-H stretching from the imidazolium ion ($\sim 3100 \text{ cm}^{-1}$), C-H stretches ($\sim 2900 \text{ cm}^{-1}$), and C=N/C=C stretches from the imidazole ring ($\sim 1600\text{--}1500 \text{ cm}^{-1}$).

Chemical Reactivity and Derivatization Potential

The reactivity of **2-(1H-Imidazol-5-yl)ethanol hydrochloride** is governed by its two primary functional groups: the imidazole ring and the primary alcohol.

- Hydroxyl Group Reactivity: The primary alcohol is a key handle for synthetic modification. It can readily undergo:
 - Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
 - Etherification: Williamson ether synthesis allows for the introduction of various alkyl or aryl groups. This is a common strategy for building the side chains of more complex H3 receptor ligands.^[2]
 - Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.
- Imidazole Ring Reactivity: The imidazole ring is an electron-rich aromatic system.

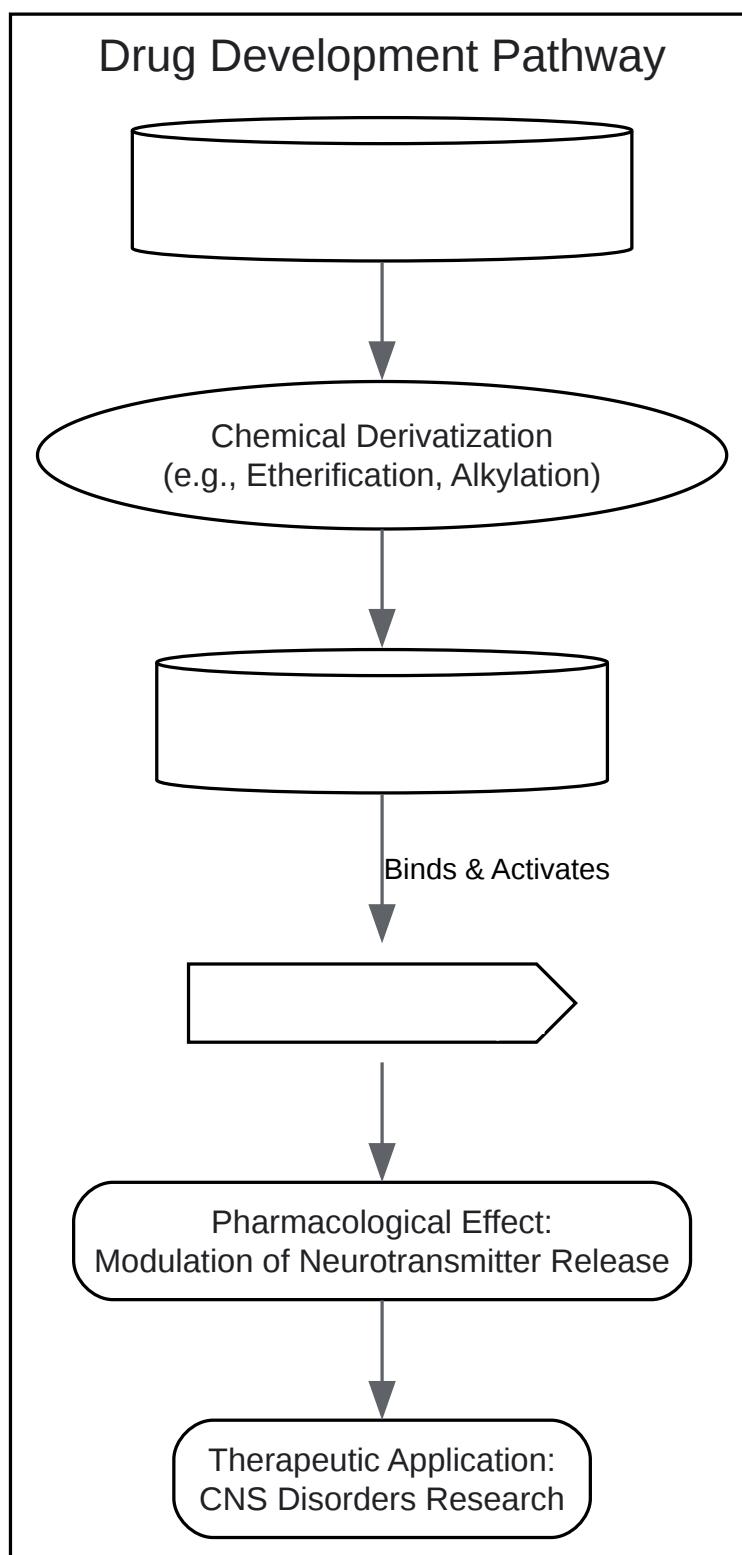
- N-Alkylation: The unprotonated nitrogen atom is nucleophilic and can be alkylated, although this is less favorable in the hydrochloride salt form unless a base is added.
- Electrophilic Substitution: The ring can undergo substitution, but the protonated (imidazolium) form is deactivated.

This dual functionality makes the molecule an exceptionally versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.[\[8\]](#)

Core Application: A Precursor to Histamine H3 Receptor Agonists

The principal application of this compound is as a foundational element in the synthesis of histamine H3 receptor agonists.[\[9\]](#) H3 receptor agonists mimic the action of histamine at this specific receptor, leading to the inhibition of histamine release and the modulation of other neurotransmitters.[\[3\]](#) This mechanism is being explored for therapeutic potential in a range of central nervous system disorders.[\[4\]](#)

For example, the ethanol moiety can be elaborated into more complex side chains designed to interact with specific pockets within the H3 receptor binding site, thereby enhancing potency and selectivity.[\[2\]](#)



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Caption: Role as a building block for H3 receptor agonist development.

Safety, Handling, and Storage

As a research chemical, **2-(1H-Imidazol-5-yl)ethanol hydrochloride** should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar imidazole hydrochlorides suggest the following precautions.[10][11]

- Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended by suppliers.[5] Store under an inert atmosphere to prevent degradation.[7][12]
- In Case of Exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off immediately with soap and plenty of water.
 - Inhalation: Move to fresh air.

Conclusion

2-(1H-Imidazol-5-yl)ethanol hydrochloride is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its structural relationship to histamine, coupled with its versatile functional groups, makes it an invaluable starting material for the synthesis of sophisticated pharmacological probes, particularly for the histamine H3 receptor. Understanding its chemical properties, synthesis, and reactivity is fundamental for any researcher aiming to innovate in the field of neuroscience and beyond. This guide provides the foundational, expert-driven knowledge necessary to leverage this compound to its full potential.

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